molecular formula C7H4F3NO2S B15052290 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid

Cat. No.: B15052290
M. Wt: 223.17 g/mol
InChI Key: FOCRSRIRCYORAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS: 131747-42-7) is a fluorinated pyridine derivative with a carboxylic acid group at position 2 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₇H₄F₃NO₂, and it has a molecular weight of 191.11 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research, particularly as a building block for drug candidates .

Key properties include:

  • High purity (95–98%) in commercial formulations .
  • Applications: Used in synthesizing heterocyclic compounds, ligands for metal catalysis, and bioactive molecules .

Properties

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)

InChI Key

FOCRSRIRCYORAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid can be achieved through various methods

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

While sharing the same molecular formula (C₇H₄F₃NO₂), the altered substituent positions lead to distinct electronic and steric effects:

  • Acidity : The carboxylic acid at position 3 (meta to -CF₃) may exhibit weaker acidity compared to the ortho-substituted carboxylic acid in the target compound due to reduced resonance stabilization .
  • Reactivity : The spatial arrangement may influence coupling reactions (e.g., amide formation), as steric hindrance near the carboxylic acid group varies .

3-Methoxy-6-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 1214330-74-1)

This derivative introduces a methoxy (-OCH₃) group at position 3. Its molecular formula is C₈H₆F₃NO₃ (MW: 221.13 g/mol) . Key differences include:

  • Metabolic Stability : The -OCH₃ group could enhance metabolic resistance compared to the parent compound, a trait advantageous in drug design .

2-[(2,2,2-Trifluoroethyl)amino]-6-(Trifluoromethyl)pyridine-3-carboxylic Acid (CAS: 1538422-47-7)

This compound has an amino-linked trifluoroethyl group at position 2 and a carboxylic acid at position 3. Its structure (C₁₀H₈F₆N₂O₂, MW: 326.18 g/mol) introduces:

  • Hydrogen Bonding : The -NH-(CF₂CF₃) moiety may enhance binding interactions in biological systems .

Comparative Data Table

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications
6-(Trifluoromethyl)pyridine-2-carboxylic acid 2-COOH, 6-CF₃ C₇H₄F₃NO₂ 191.11 High lipophilicity; drug intermediates
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid 3-COOH, 4-CF₃ C₇H₄F₃NO₂ 191.11 Altered acidity; catalysis
3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid 2-COOH, 6-CF₃, 3-OCH₃ C₈H₆F₃NO₃ 221.13 Enhanced metabolic stability
2-[(Trifluoroethyl)amino]-6-CF₃-pyridine-3-COOH 3-COOH, 6-CF₃, 2-NH(CF₂CF₃) C₁₀H₈F₆N₂O₂ 326.18 Improved solubility; bioactive ligands

Key Findings and Implications

  • Substituent Position : The ortho arrangement of -COOH and -CF₃ in the target compound maximizes electronic effects, favoring applications requiring strong acidity and lipophilicity .
  • Functional Group Additions: Methoxy or amino groups modify electronic profiles and bioavailability, enabling tailored applications in drug discovery .
  • Isomerism : Positional isomers (e.g., 3-COOH vs. 2-COOH) exhibit distinct chemical behaviors, underscoring the need for precise synthetic control .

Biological Activity

6-Trifluoromethylsulfanyl-pyridine-2-carboxylic acid is an organic compound with notable biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3NO2S, with a molecular weight of approximately 223.17 g/mol. The compound features a trifluoromethylsulfanyl group attached to a pyridine ring and a carboxylic acid functional group. These structural characteristics enhance its chemical reactivity and biological interactions.

Key Structural Features:

  • Trifluoromethylsulfanyl group: Increases lipophilicity and metabolic stability.
  • Carboxylic acid group: Participates in acid-base reactions and can form covalent bonds with nucleophilic residues in proteins.

Biological Activity

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The trifluoromethylsulfanyl moiety may enhance interactions with biological targets such as enzymes or receptors, potentially modulating their activity.

Anticancer Activity

Studies have suggested that compounds with similar structures to this compound can inhibit specific biological pathways associated with cancer cell proliferation. For instance, its ability to form covalent bonds with protein residues could disrupt critical signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the trifluoromethylsulfanyl group may increase its effectiveness against various bacterial strains by enhancing membrane permeability or inhibiting essential bacterial enzymes.

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

  • Formation of the pyridine ring.
  • Introduction of the trifluoromethylsulfanyl group.
  • Carboxylation to introduce the carboxylic acid functionality.

Optimized synthetic routes can achieve higher yields and purity, utilizing advanced techniques such as continuous flow reactors.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study TitleFocusFindings
Anticancer Properties of Pyridine Derivatives Investigated various pyridine derivatives for anticancer activityFound that certain derivatives inhibited cancer cell proliferation by interfering with cell cycle regulation.
Antimicrobial Efficacy of Sulfur-Containing Compounds Examined antimicrobial properties of sulfur-containing compoundsIdentified significant activity against resistant bacterial strains, suggesting potential for drug development .
Mechanisms of Action in Enzyme Inhibition Analyzed how specific functional groups affect enzyme interactionsDemonstrated that trifluoromethyl groups enhance binding affinity to target enzymes, increasing inhibition rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 6-trifluoromethylsulfanyl-pyridine-2-carboxylic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and trifluoromethylsulfanyl precursors. For analogous trifluoromethylpyridine compounds, tetrahydrofuran (THF) and triethylamine (Et₃N) are common solvents and bases, respectively, with reaction times of 3 days at room temperature . Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of precursor to reagent) and using column chromatography for purification can improve yield and purity. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are essential for confirming the structure, particularly the trifluoromethylsulfanyl group’s integration and chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical m/z for C₇H₄F₃NO₂S: 231.0) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in studies of related phosphazene derivatives .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer : Side reactions such as over-fluorination or sulfur group oxidation can be minimized by:

  • Using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon).
  • Adding reagents slowly to control exothermic reactions.
  • Employing scavengers like molecular sieves to absorb byproducts .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron-deficient pyridine rings and the electron-withdrawing effects of the trifluoromethylsulfanyl group. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) using catalysts like Pd(PPh₃)₄ .
  • Reference PubChem’s computational datasets for analogous compounds .

Q. How can discrepancies in reported reaction mechanisms involving trifluoromethylsulfanyl groups be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., solvent purity, catalyst batch).
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways.
  • Kinetic Studies : Compare rate constants under varying pH and temperatures to identify dominant mechanisms .

Q. What strategies enhance the biological activity of pyridine derivatives via ring modification?

  • Methodological Answer :

  • Functionalization : Introduce electron-donating groups (e.g., -NH₂) at the 4-position to modulate electronic properties.
  • Bioisosteric Replacement : Substitute the trifluoromethylsulfanyl group with sulfone (-SO₂CF₃) for improved metabolic stability .
  • Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, and chloroform using dynamic light scattering (DLS) to detect aggregates.
  • Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify thermal dependencies.
  • Reference Standards : Compare with structurally similar compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, CAS 223127-47-7) for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.